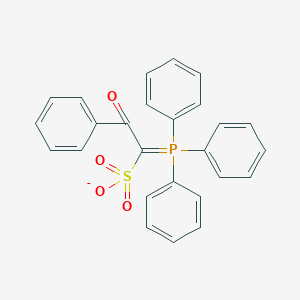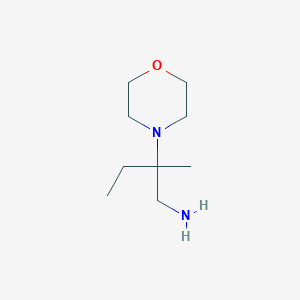
1,5-Naphthyridin-4-ol
Vue d'ensemble
Description
1,5-Naphthyridin-4-ol is a chemical compound with the linear formula C8H6N2O . It is a significant compound in the field of medicinal chemistry due to its wide range of biological activities .
Synthesis Analysis
The synthesis of 1,5-Naphthyridin-4-ol and its derivatives has been a subject of interest for many years. The published strategies related to the synthesis of 1,5-naphthyridines include reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .Molecular Structure Analysis
The molecular structure of 1,5-Naphthyridin-4-ol is represented by the linear formula C8H6N2O . The molecular weight of this compound is 146.15 .Chemical Reactions Analysis
1,5-Naphthyridin-4-ol exhibits reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes . It also shows photoluminescence and electroluminescence properties when used in heteroleptic platinum (II) complexes .Physical And Chemical Properties Analysis
1,5-Naphthyridin-4-ol is a solid substance under normal conditions . Its molecular weight is 146.15 , and its linear formula is C8H6N2O .Applications De Recherche Scientifique
Medicinal Chemistry
1,5-Naphthyridines, including 1,5-Naphthyridin-4-ol, have significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities . They are known to have various pharmacological applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
Method of Application
The method of application typically involves the synthesis of 1,5-naphthyridines followed by their reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes . For example, alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .
Photoluminescence and Electroluminescence
1,5-Naphthyridin-4-ol-containing heteroleptic platinum (II) complexes have been synthesized and characterized for their photoluminescence (PL) and electroluminescence (EL) properties .
Method of Application
The method of application involves the synthesis of 1,5-naphthyridin-4-ol-containing platinum complexes, followed by characterization of their PL and EL properties . The absorption and emission spectra of the solution, dopant thin film, and solid state suggest that the metal–metal-to-ligand charge transfer (MMLCT) is the main reason for the very long emission wavelengths .
Results or Outcomes
The solid-state PL quantum yield (PLQY) has been determined to be 9%, 58%, 53%, and 33% for AtFOND, AtFNND, PBSOND, and PBSNND, respectively . All non-dopant OLEDs with a thin emissive layer (2 nm) based on AtFOND, AtFNND, PBSOND, and PBSNND display NIR ( λELmax 704–774 nm) EL with EQE values of 1.8%, 6.5%, 4.0%, and 10.1%, respectively .
Safety And Hazards
Orientations Futures
1,5-Naphthyridin-4-ol and its derivatives have significant importance in the field of medicinal chemistry due to their wide range of biological activities . They are also being studied for their photoluminescence and electroluminescence properties, particularly in the context of near-infrared emitters based on 1,5-naphthyridin-4-ol-containing heteroleptic platinum (II) complexes . These areas of research suggest promising future directions for the application of 1,5-Naphthyridin-4-ol.
Propriétés
IUPAC Name |
1H-1,5-naphthyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-7-3-5-9-6-2-1-4-10-8(6)7/h1-5H,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPLFNGUPLZYHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)C=CN2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10901670 | |
| Record name | 1,5-Naphthyridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10901670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Naphthyridin-4-ol | |
CAS RN |
5423-54-1, 16795-72-5 | |
| Record name | 5423-54-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13205 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,5-Naphthyridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10901670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-naphthyridin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B494510.png)

![3-(2-methyl-2-propenyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B494515.png)
![[(Z)-2-cyclohexyl-1-ethoxyethenoxy]-trimethylsilane](/img/structure/B494522.png)









![N-[4-(6-chloropyrimidin-4-yl)sulfanylphenyl]acetamide](/img/structure/B494540.png)